molecular formula C34H36N2O6 B11436622 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11436622
M. Wt: 568.7 g/mol
InChI Key: PIMOYAPGLYGNEE-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinoline derivatives This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups such as methoxy, ethoxy, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethoxybenzaldehyde with 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.

    Michael Addition: The chalcone undergoes a Michael addition with methyl acetoacetate in the presence of a catalyst like piperidine to form the intermediate compound.

    Cyclization: The intermediate compound is then cyclized using ammonium acetate to form the hexahydroquinoline core structure.

    Amidation: The final step involves the amidation of the hexahydroquinoline derivative with 4-methoxyaniline to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.

    Biochemistry: It is used in studies related to enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

    Receptor Binding: It binds to specific receptors on cell surfaces, modulating their activity and leading to anti-inflammatory effects.

    Pathway Modulation: The compound can modulate signaling pathways involved in inflammation and pain, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

Molecular Formula

C34H36N2O6

Molecular Weight

568.7 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C34H36N2O6/c1-6-42-28-10-8-7-9-25(28)32-31(34(38)36-23-12-14-24(39-3)15-13-23)20(2)35-26-17-22(18-27(37)33(26)32)21-11-16-29(40-4)30(19-21)41-5/h7-16,19,22,32,35H,6,17-18H2,1-5H3,(H,36,38)

InChI Key

PIMOYAPGLYGNEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)OC)C

Origin of Product

United States

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